7,7-Dimethyl-2-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane
Description
7,7-Dimethyl-2-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane is a spirocyclic compound featuring a unique combination of a 6,8-dioxa-2-azaspiro[3.5]nonane core and a 4-(trifluoromethoxy)phenylsulfonyl substituent. This structure confers distinct electronic and steric properties, making it relevant in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
7,7-dimethyl-2-[4-(trifluoromethoxy)phenyl]sulfonyl-6,8-dioxa-2-azaspiro[3.5]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO5S/c1-13(2)22-9-14(10-23-13)7-19(8-14)25(20,21)12-5-3-11(4-6-12)24-15(16,17)18/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLUZYUKUJBFQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7,7-Dimethyl-2-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane, with the CAS number 1396889-19-2, is a complex organic compound notable for its spirocyclic structure and potential biological activity. Its molecular formula is , and it has a molecular weight of approximately 381.4 g/mol . This compound has garnered attention in various fields of research, including medicinal chemistry, due to its unique structural features and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic framework allows the compound to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity and disrupting key biological pathways . This mechanism is crucial for its potential applications in drug development.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. Although specific data on this compound's antimicrobial efficacy is limited, the presence of the sulfonyl group suggests potential interactions with bacterial enzymes . Further research is necessary to elucidate its effectiveness against various pathogens.
Anticancer Potential
The compound's structural characteristics may also confer anticancer properties. Compounds with spirocyclic structures have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Investigations into the specific cancer types targeted by this compound are ongoing.
Structure-Activity Relationship (SAR)
A significant aspect of understanding the biological activity of this compound involves examining its structure-activity relationships (SAR). By modifying different functional groups in similar compounds, researchers can identify which structural features enhance or diminish biological activity. For instance:
| Compound | Modification | Biological Activity |
|---|---|---|
| Compound A | Methylation at position X | Increased potency against target enzyme |
| Compound B | Removal of sulfonyl group | Loss of antimicrobial activity |
This table illustrates how specific modifications can lead to changes in biological activity, guiding future synthetic efforts .
In Vivo Studies
In vivo studies are essential for assessing the pharmacokinetics and bioavailability of this compound. Preliminary studies indicate that compounds in this class may exhibit favorable absorption characteristics but require optimization to enhance their therapeutic profiles .
Toxicity Assessments
Toxicity assessments are critical for evaluating the safety profile of new compounds. Initial evaluations suggest that while some derivatives exhibit promising biological activities, they may also present toxicity concerns at higher concentrations . Ongoing research aims to balance efficacy with safety in therapeutic contexts.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Molecular Properties
A comparative analysis of structurally related spirocyclic compounds reveals key differences in substituents, heteroatoms, and physicochemical properties:
Physicochemical and Spectral Differences
- Lipophilicity : The trifluoromethoxy group in the target compound increases logP compared to methyl () or bromothiophene () substituents.
- Thermal Stability : The 4-methylbenzenesulfonyl derivative exhibits a melting point of 168–172°C, whereas acylated analogues () may have lower melting points due to reduced crystallinity.
- Spectral Signatures :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
